Gel-to-Liquid-Crystalline Phase Transition Temperature (Tm): C24:0-SM Is 7°C Higher Than Bovine Brain SM and Significantly Above Physiological Range
C24 Sphingomyelin (C24:0-SM) exhibits a main endothermic gel-to-liquid-crystalline phase transition at 46°C, compared to 39°C for bovine brain sphingomyelin (BSM), a commonly used natural SM extract [1]. This 7°C elevation places C24:0-SM well above the physiological temperature range, meaning C24:0-SM-rich membranes remain in the tightly packed gel phase under standard cell culture conditions (37°C), whereas BSM or C16:0-SM membranes are at or near their melting transition [1]. Additionally, within a homologous series, the main transition enthalpy of asymmetric chain SMs (C24:0-SM and C22:0-SM) is approximately 3 kJ mol⁻¹ lower than that of the symmetric chain C16:0-SM, despite the longer acyl chain of the former [2]. This paradoxical enthalpy reduction reflects the pronounced chain-length mismatch between the 24-carbon lignoceroyl chain and the 18-carbon sphingoid base, a structural feature absent in C16:0-SM [2].
| Evidence Dimension | Main gel-to-liquid-crystalline phase transition temperature (Tm) |
|---|---|
| Target Compound Data | C24:0-SM: Tm = 46°C (fully hydrated bilayers); main transition enthalpy ≈3 kJ mol⁻¹ lower than symmetric C16:0-SM |
| Comparator Or Baseline | Bovine Brain SM (BSM): Tm = 39°C; C16:0-SM (palmitoyl-SM): symmetric chain, higher transition enthalpy |
| Quantified Difference | ΔTm = +7°C (C24:0-SM vs. BSM); ΔΔH ≈ −3 kJ mol⁻¹ (C24:0-SM vs. C16:0-SM main transition enthalpy) |
| Conditions | Differential scanning calorimetry (DSC) on fully hydrated bilayer dispersions; McIntosh et al. (1992) and Kawasaki & Kodama (2008) |
Why This Matters
The 46°C Tm makes C24:0-SM the preferred choice for experiments requiring a stable gel-phase sphingolipid domain at physiological temperature (37°C), where C16:0-SM or BSM would already be undergoing melting and domain reorganization.
- [1] McIntosh TJ, Simon SA, Needham D, Huang CH. Structure and cohesive properties of sphingomyelin/cholesterol bilayers. Biochemistry. 1992;31(7):2012–2020. doi:10.1021/bi00122a017 View Source
- [2] Kawasaki Y, Kodama M. Structural property and function of D-erythro asymmetric chain sphingomyelins as studied by microcalorimetry and electron microscopy. J Therm Anal Calorim. 2008;92(2):443–449. doi:10.1007/s10973-007-8968-9 View Source
